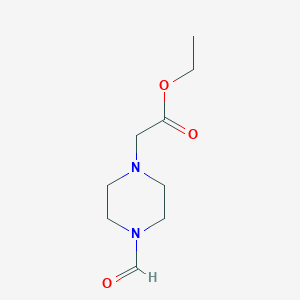

Ethyl 2-(4-formylpiperazin-1-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Synthesis and Structural Analysis

Ethyl 2-(4-formylpiperazin-1-yl)acetate is a compound of interest in the synthesis and structural analysis of various chemicals. For example, it has been involved in the synthesis of 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazine-1-yl)-1H-benzimidazole derivatives, which exhibit antihistaminic and antimicrobial activities (Ozbey, Kuş, & Göker, 2001). These compounds are synthesized through a process that includes hydrogenation and purification steps, demonstrating the versatility of ethyl 2-(4-formylpiperazin-1-yl)acetate in medicinal chemistry.

Corrosion Inhibition

Ethyl 2-(4-formylpiperazin-1-yl)acetate derivatives, such as triazole derivatives, have been investigated as ecological corrosion inhibitors for mild steel in acidic conditions. These inhibitors show a high inhibition performance, with efficiencies reaching up to 95.3%, through adsorption onto the steel surface, demonstrating the potential of ethyl 2-(4-formylpiperazin-1-yl)acetate derivatives in industrial applications (Nahlé et al., 2021).

Enzymatic Studies

In another study, novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates were synthesized and evaluated for their α-glucosidase and β-glucosidase inhibition activities. These compounds showed significant inhibition towards the enzymes, with one compound demonstrating almost two-fold higher inhibition compared to the standard, acarbose. This suggests potential applications in diabetes management (Babar et al., 2017).

Drug Synthesis Intermediates

Ethyl 1,4-benzodioxan-2-carboxylate, an intermediate compound for drug synthesis, was kinetically resolved to obtain its S-enantiomer using a simple lipase-catalyzed transesterification reaction. This process highlights the role of ethyl 2-(4-formylpiperazin-1-yl)acetate and its derivatives in the production of pharmacologically active compounds (Kasture, Varma, Kalkote, Nene, & Kulkarni, 2005).

Propiedades

IUPAC Name |

ethyl 2-(4-formylpiperazin-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O3/c1-2-14-9(13)7-10-3-5-11(8-12)6-4-10/h8H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXZIXMQQSKTPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1CCN(CC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(4-formylpiperazin-1-yl)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(S)-4-(4'-Chloro-[1,1'-biphenyl]-4-yl)-4-oxo-2-((phenylthio)methyl)butanoic acid](/img/no-structure.png)

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2731232.png)

![2-[(1-Acetylpiperidin-4-yl)methyl]-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2731244.png)

![1-[(1R)-1-azidopropyl]-4-fluorobenzene](/img/structure/B2731253.png)